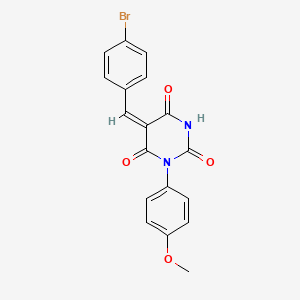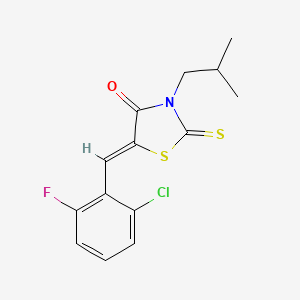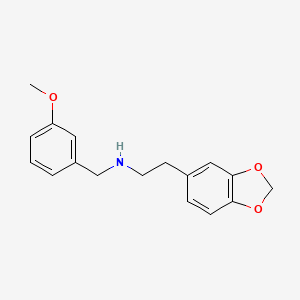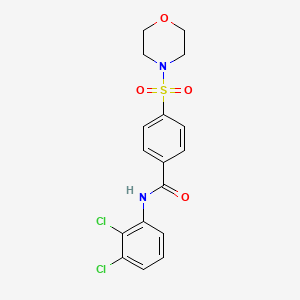![molecular formula C20H27BrN2O2S B4707453 1-(1-adamantyl)-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B4707453.png)
1-(1-adamantyl)-4-[(4-bromophenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(1-adamantyl)-4-[(4-bromophenyl)sulfonyl]piperazine, also known as A-317491, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. This compound is a selective antagonist of the P2X3 receptor, which is involved in pain signaling pathways.
Mecanismo De Acción
The P2X3 receptor is a ligand-gated ion channel that is activated by ATP. Activation of this receptor leads to the influx of calcium ions, which can trigger pain signaling pathways. 1-(1-adamantyl)-4-[(4-bromophenyl)sulfonyl]piperazine is a selective antagonist of the P2X3 receptor, which means that it can block the activation of this receptor by ATP. By blocking the P2X3 receptor, this compound can effectively reduce pain signaling pathways and alleviate chronic pain.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound can effectively reduce pain in animal models of chronic pain. The compound has also been shown to have a low toxicity profile and does not produce significant adverse effects. This compound has been studied for its potential use in treating other conditions, such as bladder dysfunction and cough. The compound has been shown to be effective in reducing bladder hyperactivity and cough reflex sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-adamantyl)-4-[(4-bromophenyl)sulfonyl]piperazine has several advantages for lab experiments. The compound is highly selective for the P2X3 receptor, which means that it can be used to study the role of this receptor in pain signaling pathways. This compound has also been shown to have a low toxicity profile and does not produce significant adverse effects. However, there are also limitations to the use of this compound in lab experiments. The compound is not suitable for in vivo studies in humans due to its potential toxicity. Additionally, the compound has a short half-life, which can make it difficult to study the long-term effects of the compound.
Direcciones Futuras
There are several future directions for the study of 1-(1-adamantyl)-4-[(4-bromophenyl)sulfonyl]piperazine. One direction is to further investigate the potential use of the compound in treating other conditions, such as bladder dysfunction and cough. Another direction is to develop more potent and selective P2X3 receptor antagonists that can be used in human studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential role in pain signaling pathways.
Aplicaciones Científicas De Investigación
1-(1-adamantyl)-4-[(4-bromophenyl)sulfonyl]piperazine has been extensively studied for its potential use as a therapeutic agent for chronic pain. The compound has been shown to be a selective antagonist of the P2X3 receptor, which is involved in pain signaling pathways. Studies have demonstrated that this compound can effectively reduce pain in animal models of chronic pain, including neuropathic pain and inflammatory pain. The compound has also been studied for its potential use in treating other conditions, such as bladder dysfunction and cough.
Propiedades
IUPAC Name |
1-(1-adamantyl)-4-(4-bromophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BrN2O2S/c21-18-1-3-19(4-2-18)26(24,25)23-7-5-22(6-8-23)20-12-15-9-16(13-20)11-17(10-15)14-20/h1-4,15-17H,5-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTRFDOGOCJNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-chloro-2-methylphenyl){1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4707370.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4707373.png)
![2-{[(1-benzyl-4-piperidinyl)amino]methyl}-3-(2,5-dimethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4707376.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4707410.png)


![4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4707431.png)

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-nitrophenyl)acetamide](/img/structure/B4707445.png)
![methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4707446.png)
![ethyl {2-[({[5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4707452.png)
![{3-(3-chlorobenzyl)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4707458.png)
![2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4707465.png)